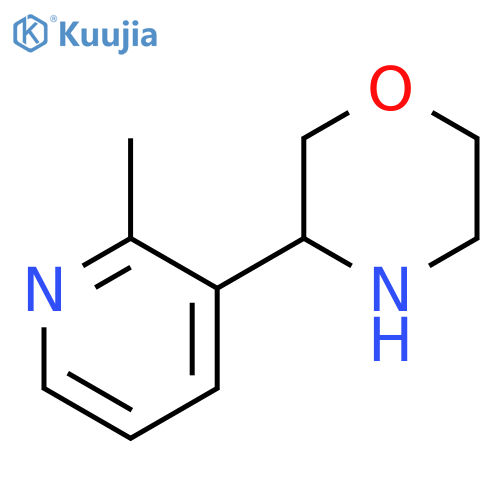Cas no 1270338-53-8 (3-(2-methylpyridin-3-yl)morpholine)

3-(2-methylpyridin-3-yl)morpholine 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylpyridin-3-yl)morpholine
- AKOS006346600
- 1270338-53-8
- EN300-1838274
-
- インチ: 1S/C10H14N2O/c1-8-9(3-2-4-11-8)10-7-13-6-5-12-10/h2-4,10,12H,5-7H2,1H3
- InChIKey: MSYDNSXPIFMKHI-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(C2=CC=CN=C2C)C1
計算された属性
- せいみつぶんしりょう: 178.110613074g/mol
- どういたいしつりょう: 178.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
3-(2-methylpyridin-3-yl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1838274-2.5g |
3-(2-methylpyridin-3-yl)morpholine |
1270338-53-8 | 2.5g |
$2211.0 | 2023-09-19 | ||
| Enamine | EN300-1838274-0.25g |
3-(2-methylpyridin-3-yl)morpholine |
1270338-53-8 | 0.25g |
$1038.0 | 2023-09-19 | ||
| Enamine | EN300-1838274-5.0g |
3-(2-methylpyridin-3-yl)morpholine |
1270338-53-8 | 5g |
$4557.0 | 2023-06-01 | ||
| Enamine | EN300-1838274-0.05g |
3-(2-methylpyridin-3-yl)morpholine |
1270338-53-8 | 0.05g |
$948.0 | 2023-09-19 | ||
| Enamine | EN300-1838274-1.0g |
3-(2-methylpyridin-3-yl)morpholine |
1270338-53-8 | 1g |
$1572.0 | 2023-06-01 | ||
| Enamine | EN300-1838274-5g |
3-(2-methylpyridin-3-yl)morpholine |
1270338-53-8 | 5g |
$3273.0 | 2023-09-19 | ||
| Enamine | EN300-1838274-10.0g |
3-(2-methylpyridin-3-yl)morpholine |
1270338-53-8 | 10g |
$6758.0 | 2023-06-01 | ||
| Enamine | EN300-1838274-0.1g |
3-(2-methylpyridin-3-yl)morpholine |
1270338-53-8 | 0.1g |
$993.0 | 2023-09-19 | ||
| Enamine | EN300-1838274-0.5g |
3-(2-methylpyridin-3-yl)morpholine |
1270338-53-8 | 0.5g |
$1084.0 | 2023-09-19 | ||
| Enamine | EN300-1838274-10g |
3-(2-methylpyridin-3-yl)morpholine |
1270338-53-8 | 10g |
$4852.0 | 2023-09-19 |
3-(2-methylpyridin-3-yl)morpholine 関連文献
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
3-(2-methylpyridin-3-yl)morpholineに関する追加情報
1270338-53-8および3-(2-methylpyridin-3-yl)morpholineに関する最新研究動向
1270338-53-8(CAS登録番号)は、近年注目を集めている有機化合物の一つであり、特に医薬品開発分野において重要な中間体としての役割が期待されています。本化合物は、3-(2-methylpyridin-3-yl)morpholine(3-(2-メチルピリジン-3-イル)モルホリン)と呼ばれる誘導体の合成において重要な前駆体として機能します。この簡潔な研究レポートでは、これらの化合物に関する最新の研究進展とその潜在的応用について概説します。
最近の研究によれば、3-(2-methylpyridin-3-yl)morpholineは中枢神経系(CNS)標的薬の開発において特に重要な構造モチーフとして認識されています。2023年に発表されたJournal of Medicinal Chemistryの研究では、この化合物を基本骨格として設計された新規化合物が、特定の神経受容体に対して選択的な活性を示すことが明らかになりました。この研究では、1270338-53-8を出発物質とする効率的な合成経路が確立され、高い収率で目的化合物を得ることに成功しています。
創薬化学の観点から、3-(2-methylpyridin-3-yl)morpholine構造は、その剛直性と適度な極性特性により、医薬品候補化合物の薬物動態特性の最適化に寄与することが報告されています。特に、血液脳関門(BBB)透過性の向上と代謝安定性のバランスを取る上で有利な特性を有しており、抗うつ薬や抗精神病薬の開発において有望な構造単位として注目されています。
最近の創薬研究における進展として、1270338-53-8を出発物質とする多段階合成プロセスの最適化が挙げられます。2024年初頭に発表されたOrganic Process Research & Development誌の論文では、この化合物を用いたスケールアップ合成プロセスが詳細に報告されており、工業的生産への応用可能性が示唆されています。この研究では、従来の方法に比べて反応収率が15%向上し、副生成物の生成が大幅に抑制されたことが確認されています。
構造活性相関(SAR)研究の最新データによると、3-(2-methylpyridin-3-yl)morpholine骨格に特定の置換基を導入すること���、標的タンパク質との親和性を大幅に向上させることが可能であることが明らかになっています。特に、ピリジン環の2位メチル基とモルホリン環の立体配置が、生物学的活性に重要な影響を与えることが分子モデリング研究によって示されています。
今後の展望として、1270338-53-8および3-(2-methylpyridin-3-yl)morpholineを基盤とする化合物ライブラリーの構築とハイスループットスクリーニング(HTS)への応用が期待されています。これらの化合物は、神経変性疾患や精神神経疾患の治療薬開発において、新たなリード化合物を発見するための貴重なツールとなり得ると考えられます。また、プロドラッグ設計における応用可能性についても、現在複数の研究グループが調査を進めています。
1270338-53-8 (3-(2-methylpyridin-3-yl)morpholine) 関連製品
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)




